
4-(Dimethylamino)-2,2-diphenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2,2-diphenylbutanenitrile is an organic compound characterized by the presence of a dimethylamino group attached to a diphenylbutanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,2-diphenylbutanenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with other reactants in the presence of sodium hydroxide solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylamino)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2,2-diphenylbutanenitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction for detecting indoles.
4-Dimethylaminophenol: Known for its use in generating methemoglobin.
Uniqueness: 4-(Dimethylamino)-2,2-diphenylbutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a diphenylbutanenitrile backbone sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.
Propiedades
Número CAS |
23278-88-8 |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C18H20N2/c1-20(2)14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 |
Clave InChI |
SZOCKYDZSPRJPT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



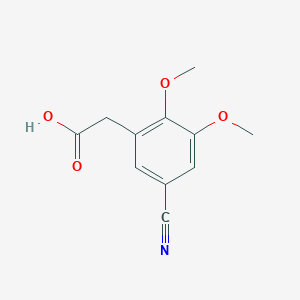


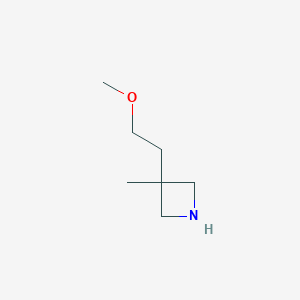

![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
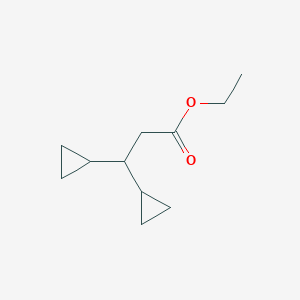
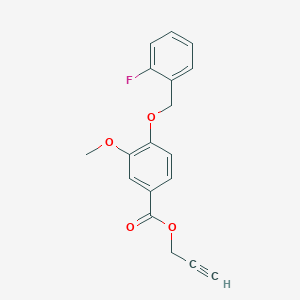
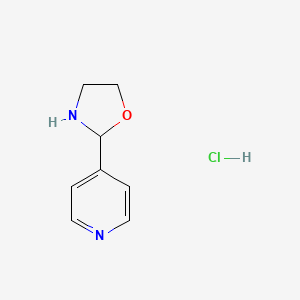

![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
